molecular formula C13H12ClNO3 B11857396 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate CAS No. 5446-21-9

1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate

Cat. No.: B11857396
CAS No.: 5446-21-9
M. Wt: 265.69 g/mol
InChI Key: YQKYLGIDCDFUAR-UHFFFAOYSA-N
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Description

1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an acetyl group, a chloro substituent, and a methyl group attached to the indole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent acetylation and chlorination steps introduce the acetyl and chloro groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction . The acetyl and chloro groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the acetyl, chloro, and methyl groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

5446-21-9

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

(1-acetyl-4-chloro-2-methylindol-3-yl) acetate

InChI

InChI=1S/C13H12ClNO3/c1-7-13(18-9(3)17)12-10(14)5-4-6-11(12)15(7)8(2)16/h4-6H,1-3H3

InChI Key

YQKYLGIDCDFUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C)C=CC=C2Cl)OC(=O)C

Origin of Product

United States

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